Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride

Description

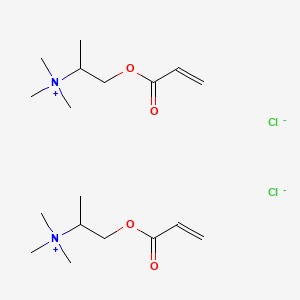

Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride, also known as [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC), is a quaternary ammonium salt with a methacryloyloxy functional group. Its IUPAC name is Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride. Key properties include:

- Molecular formula: C₉H₁₈ClNO₂

- Molecular weight: 207.70 g/mol

- Structure: Combines a quaternary ammonium moiety with a polymerizable methacryloyl group, enabling applications in cationic polymers and hydrogels .

- Applications: Widely used in tablet coatings, bioinks, and water treatment due to its ability to form stable cationic polymers .

Properties

CAS No. |

93919-28-9 |

|---|---|

Molecular Formula |

C18H36Cl2N2O4 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium;dichloride |

InChI |

InChI=1S/2C9H18NO2.2ClH/c2*1-6-9(11)12-7-8(2)10(3,4)5;;/h2*6,8H,1,7H2,2-5H3;2*1H/q2*+1;;/p-2 |

InChI Key |

PXIBJGIQGQCTHU-UHFFFAOYSA-L |

Canonical SMILES |

CC(COC(=O)C=C)[N+](C)(C)C.CC(COC(=O)C=C)[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Parameter | Details |

|---|---|

| Molecular Formula | C18H36Cl2N2O4 (as dimeric salt) |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 93919-28-9 |

| IUPAC Name | trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium chloride |

| Synonyms | Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride |

| PubChem CID | 3038549 |

The compound is typically encountered as a dichloride salt, with two chloride anions balancing the quaternary ammonium cations.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound generally involves the quaternization of a tertiary amine precursor with an appropriate alkylating agent bearing the oxoallyl (acryloyl) ester functionality. The process typically includes the following steps:

- Preparation of the oxoallyl (acryloyl) ester intermediate.

- Quaternization of the amine to form the ammonium salt.

- Purification and isolation of the chloride salt form.

Detailed Synthetic Routes

Esterification of Allyl Alcohol Derivatives

The oxoallyl moiety is introduced via esterification of an alcohol-functionalized intermediate with acryloyl chloride or acrylic acid derivatives. This step forms the 2-((oxoallyl)oxy)ethyl group essential for the target compound.

Quaternization of Trimethylamine Derivatives

The quaternary ammonium center is formed by reacting trimethylamine or its methylated derivatives with the oxoallyl-containing alkyl halide. The reaction proceeds via nucleophilic substitution, yielding the quaternary ammonium chloride salt.

Representative Patent-Based Synthesis

A Chinese patent (CN101935375B) describes a method for preparing copolymers involving 2-[(acryloyloxy)ethyl]trimethylammonium chloride, which is structurally related to the target compound. The preparation involves:

- Reacting 2-hydroxyethyltrimethylammonium chloride with acryloyl chloride under controlled conditions to form the acrylate ester.

- Controlling reaction parameters such as temperature, solvent, and pH to optimize yield and purity.

- Purification by solvent extraction and crystallization.

Although this patent focuses on copolymer preparation, the monomer synthesis steps provide insight into the preparation of this compound.

Comparative Analysis of Preparation Methods

| Aspect | Esterification + Quaternization (Patent CN101935375B) | Organosilicon Intermediate Route (Patent CN102617624A) |

|---|---|---|

| Starting Materials | 2-hydroxyethyltrimethylammonium chloride, acryloyl chloride | Trimethylsilyl derivatives, paraformaldehyde, HCl gas |

| Reaction Conditions | Controlled temperature, organic solvents (e.g., THF, ether) | Multi-step, involving alkaline hydrolysis, reduction, acidification |

| Yield | High (typically >80%) | Moderate to high (up to 85% in intermediate steps) |

| Purification | Solvent extraction, crystallization | Filtration, washing, vacuum distillation |

| Scalability | Suitable for industrial scale | More complex, suitable for specialized synthesis |

| Applicability | Direct monomer synthesis for polymerization | Intermediate synthesis for further functionalization |

Research Findings and Notes

The quaternization step is sensitive to reaction conditions; controlling temperature and solvent polarity is crucial to minimize side reactions such as polymerization of the acryloyl group.

The use of paraformaldehyde and hydrogen chloride gas in organosilicon chemistry offers precise control over alkyl chloride formation, which can be adapted for preparing similar quaternary ammonium salts.

Purification often requires careful solvent selection to separate the quaternary ammonium salt from unreacted starting materials and byproducts.

The compound’s stability under storage is influenced by residual moisture and temperature; thus, drying under reduced pressure is recommended post-synthesis.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of hydroxyethyl ammonium salt | Acryloyl chloride, organic solvent, low temperature | Formation of oxoallyl ester intermediate |

| 2 | Quaternization to form ammonium salt | Trimethylamine derivatives, alkyl halide | Formation of quaternary ammonium chloride |

| 3 | Purification | Solvent extraction, filtration, vacuum drying | Isolated pure this compound |

| 4 | Optional intermediate synthesis via organosilicon route | Paraformaldehyde, HCl gas, reduction steps | Alkyl chloride intermediates for further quaternization |

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted ammonium compounds.

Scientific Research Applications

Chemical Properties and Structure

Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride is characterized by its quaternary nitrogen atom, which contributes to its cationic nature. The presence of the oxoallyl group enhances its reactivity and interaction with various substrates, making it suitable for applications in polymer chemistry, biochemistry, and environmental science.

2.1. Polymer Chemistry

One significant application of this compound is in the synthesis of functionalized polymers. Its ability to act as a monomer in copolymerization processes has been explored for creating hydrogels and other polymeric materials with tailored properties.

Case Study: Hydrogel Formation

- Research : A study demonstrated the incorporation of this compound into poly(ethylene glycol)-diacrylate hydrogels.

- Findings : The resulting hydrogels exhibited improved mechanical strength and enhanced cell adhesion properties, making them suitable for biomedical applications such as tissue engineering (Tan et al., 2012).

2.2. Biochemical Applications

The compound has shown potential in biochemical applications, particularly in drug delivery systems and as a stabilizer for proteins.

Case Study: Protein Stabilization

- Research : Investigations into the use of this compound as a stabilizing agent for enzymes revealed that it significantly improved enzyme activity and stability under various conditions.

- Findings : This property is beneficial for industrial enzyme applications where stability is critical (Hua et al., 2013).

2.3. Environmental Science

In environmental science, this compound has been studied for its role in wastewater treatment processes.

Case Study: Wastewater Treatment

- Research : The interaction between anionic dyes and cationic flocculants, including this compound, was examined.

- Findings : The study highlighted its effectiveness in enhancing the flocculation process, leading to improved removal rates of contaminants from wastewater (Shen et al., 2006).

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Polymer Chemistry | Hydrogel formation | Enhanced mechanical strength and cell adhesion |

| Biochemical Applications | Protein stabilization | Improved enzyme activity and stability |

| Environmental Science | Wastewater treatment | Increased removal rates of anionic dyes |

Mechanism of Action

The mechanism by which Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride exerts its effects involves its interaction with molecular targets and pathways. The trimethylammonium group is known to interact with various biological molecules, potentially affecting cellular processes. The oxoallyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Acryloyloxyethyltrimethylammonium Chloride

- Molecular formula: C₉H₁₇ClNO₂⁺

- Key differences : Replaces the methacryloyl group with an acryloyl group, reducing steric hindrance.

- Applications : Used in hydrogels and coagulants. Lower thermal stability (flash point >230°F) compared to METAC .

- Reactivity : Faster polymerization due to the less hindered acryloyl group, but lower polymer durability .

Ethylammonium Chloride

- Molecular formula : C₂H₈ClN

- Key differences : A simpler quaternary ammonium salt without polymerizable groups.

- Applications : Utilized in deep eutectic solvents (DES) (e.g., with urea or acetamide) for lignin extraction and enzymatic reactions. Shows viscosity of 1.14 mPa·s and conductivity of 0.35 mS/cm in DES .

- Limitations : Lacks functional groups for polymerization, limiting use in advanced materials .

2-(4-Hydroxyphenyl)ethylammonium Chloride

- Molecular formula: C₈H₁₂ClNO

- Key differences: Incorporates a phenolic group instead of methacryloyl.

- Applications: Amidation reactions in peptide synthesis and pharmaceuticals. Not suitable for polymerization .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Quaternary Ammonium Salts

Research Findings and Industrial Relevance

- METAC in Polymers : Exhibits superior polymer stability compared to acryloyl derivatives due to methacryloyl’s methyl group, which enhances steric protection and reduces chain scission .

- Ethylammonium Chloride in DES : Achieves 65.38% conversion in enzymatic theanine synthesis under optimized conditions (37°C, pH 9) .

- Acryloyl Derivatives : Used in tissue engineering (e.g., bioinks) but require stringent safety protocols due to eye irritation risks .

Biological Activity

Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride, also known by its CAS number 93919-29-0, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the biological effects, toxicity, and pharmacological properties of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound's structure consists of a trimethylammonium group linked to an oxoallyl ether. This unique configuration contributes to its biological activity, particularly in antimicrobial and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quaternary ammonium compounds have shown efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in certain cancer types, although specific IC50 values for this compound require further investigation to establish its efficacy as an anticancer agent.

Acute and Chronic Toxicity

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, dermal exposure has shown varying absorption rates depending on the dose. For example, at a high dose of 130 mg/kg body weight, approximately 19% was absorbed through the skin . Additionally, repeated dose toxicity studies indicate that while acute toxicity is manageable, chronic exposure may lead to sensitization reactions in some individuals .

Genotoxicity

Genotoxicity tests have produced mixed results. While some studies indicated potential genotoxic effects under specific conditions, others reported negative outcomes when cytotoxicity was accounted for. This highlights the need for comprehensive genotoxic assessments using standardized protocols to clarify its safety profile .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes and conditions for Trimethyl-1-methyl-2-((oxoallyl)oxy)ethylammonium chloride?

The synthesis of quaternary ammonium salts like this compound typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : Reacting a tertiary amine precursor with a chlorinated intermediate under controlled conditions.

- Oxoallyloxy group incorporation : Introducing the oxoallyl moiety via esterification or etherification, requiring anhydrous solvents (e.g., THF) and bases (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on solvent polarity and temperature gradients .

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | THF, Et₃N, RT, 72h | Solvent/base for nucleophilic substitution | |

| 2 | Column chromatography (silica gel, acetone/hexane) | Purification |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with shifts for quaternary ammonium (~3.0–3.5 ppm) and oxoallyloxy groups (~5.5–6.5 ppm) .

- HPLC : Monitors reaction progress and purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Key Data from Analogous Compounds

| Technique | Observed Signals (Example) | Reference |

|---|---|---|

| ¹H NMR | δ 3.24 (dd, J = 13.0 Hz, CH₂), δ 7.42 (d, aromatic H) | |

| HRMS | m/z 167 [M – HCl]⁺ |

Advanced Research Questions

Q. How do reaction mechanisms explain the compound’s reactivity in nucleophilic substitutions?

The oxoallyloxy group acts as an electron-withdrawing moiety, polarizing adjacent bonds and enhancing electrophilicity. Mechanisms involve:

- Nucleophilic attack : Amines or hydroxide ions target the β-carbon of the oxoallyloxy group, leading to elimination or substitution .

- Byproduct analysis : HCl is trapped by excess amine (e.g., Et₃N), forming ammonium salts, which are removed via filtration .

- Kinetic studies : Variable-temperature NMR can track intermediate formation and transition states .

Q. What computational methods predict solvation effects and stability in aqueous vs. nonpolar environments?

- Molecular Dynamics (MD) Simulations : Assess hydration shells around the quaternary ammonium core, revealing reduced solubility in polar solvents due to hydrophobic interactions .

- DFT Calculations : Predict charge distribution, showing localized positive charge on the ammonium nitrogen and electron density on the oxoallyloxy oxygen .

Q. How does structural modification impact biological or catalytic activity?

- Enzyme inhibition : Analogous quaternary ammonium salts inhibit acetylcholinesterase via cation-π interactions; similar mechanisms may apply here .

- Catalytic applications : The oxoallyloxy group can act as a transient electrophile in phase-transfer catalysis, enabling C–O bond formation in biphasic systems .

Q. Case Study: Pharmacological Potential

| Application | Observed Effect (Analog) | Mechanism | Reference |

|---|---|---|---|

| Neuroprotection | MAO-B inhibition by ethylammonium derivatives | Cationic head binds enzyme active site |

Contradictions and Research Gaps

- Synthetic Yields : reports >90% yields under optimized conditions, while notes 60–70% yields for similar spiro compounds, suggesting steric hindrance or side reactions in bulkier derivatives .

- Biological Activity : While ethylammonium analogs show enzyme inhibition, the oxoallyloxy group’s role in cytotoxicity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.